5-(Phenylmethyl)-2-furanmethanamine
Description
5-(Phenylmethyl)-2-furanmethanamine is a furan-derived amine with a phenylmethyl substituent at the 5-position of the furan ring and an aminomethyl group at the 2-position.
Properties
CAS No. |
30263-40-2 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(5-benzylfuran-2-yl)methanamine |
InChI |
InChI=1S/C12H13NO/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7H,8-9,13H2 |
InChI Key |
XEZYLPQDMDYBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(O2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
a) 5-Methyl-2-furanmethanamine (CAS 14003-16-8)
- Structure : Features a methyl group at the 5-position instead of phenylmethyl.
- Synthesis : Derived from 5-methylfurfural via reductive amination or Schiff base formation .
- Molecular weight: 111.15 g/mol (vs. 187.25 g/mol for phenylmethyl variant, estimated).
b) (5-Phenylfuran-2-yl)methanamine Derivatives
- Example : Compound 30 (Ethyl 4-(5-((N-hydroxy-2-phenylacetamido)methyl)furan-2-yl)benzoate) .
- Structure : Incorporates a benzoate ester and an N-hydroxy-2-phenylacetamido group on the furanmethanamine backbone.
- Synthesis : Involves reductive amination (NaBH3CN/HCl) and subsequent acylation .
- Biological Activity : Demonstrated Sirtuin 2 inhibitory activity (IC50 ~0.5 µM), attributed to the phenylacetamido group’s interactions with the enzyme’s hydrophobic pocket .
c) 2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine (CAS 1248559-48-9)
Key Observations :
Key Insights :
- The phenylmethyl group increases lipophilicity (higher LogP), which may improve membrane permeability but reduce aqueous solubility.
- Bulky substituents at the 5-position (e.g., phenylmethyl) enhance target binding affinity in enzyme inhibitors compared to methyl groups .
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